Chloro(3-iodopropyl)dimethylsilane
Overview
Description
Chloro(3-iodopropyl)dimethylsilane is an organosilicon compound with the molecular formula C5H12ClISi. It is a versatile chemical used in various fields due to its unique properties. The compound consists of a silicon atom bonded to two methyl groups, a chlorine atom, and a 3-iodopropyl group. This structure imparts the compound with reactivity that is useful in synthetic chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(3-iodopropyl)dimethylsilane can be synthesized through several methods. One common route involves the reaction of 3-iodopropylmagnesium bromide with chlorodimethylsilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Chloro(3-iodopropyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form silanes with different functional groups.
Oxidation Reactions: It can undergo oxidation to form silanols or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the halogen atoms.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
The major products formed from these reactions include various silanes, silanols, and other organosilicon compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Chloro(3-iodopropyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Medicine: It is utilized in the development of pharmaceuticals and diagnostic agents.
Industry: The compound is employed in the production of specialty polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of chloro(3-iodopropyl)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, can form bonds with nucleophiles, while the halogen atoms can participate in substitution reactions. These interactions enable the compound to modify other molecules, making it useful in synthetic and industrial chemistry .
Comparison with Similar Compounds
Similar Compounds
- Chloro(3-chloropropyl)dimethylsilane
- Chloro(3-bromopropyl)dimethylsilane
- Chloro(3-isocyanatopropyl)dimethylsilane
Uniqueness
Chloro(3-iodopropyl)dimethylsilane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. The iodine atom is larger and more polarizable, making the compound more reactive in certain substitution reactions .
Properties
IUPAC Name |
chloro-(3-iodopropyl)-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClISi/c1-8(2,6)5-3-4-7/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQZNNHBNABJPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCI)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClISi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573498 | |
Record name | Chloro(3-iodopropyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170908-83-5 | |
Record name | Chloro(3-iodopropyl)dimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170908-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloro(3-iodopropyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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